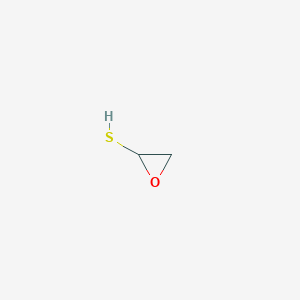
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one is an organic compound that features a benzothiazole ring substituted with a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one typically involves the bromination of 1,3-benzothiazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 3-methyl-1,3-benzothiazol-2(3H)-one.
Applications De Recherche Scientifique
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The benzothiazole ring can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-1,3-benzothiazol-2(3H)-one
- 3-(Iodomethyl)-1,3-benzothiazol-2(3H)-one
- 3-(Methyl)-1,3-benzothiazol-2(3H)-one
Uniqueness
3-(Bromomethyl)-1,3-benzothiazol-2(3H)-one is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in synthetic applications compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
114216-31-8 |
|---|---|
Formule moléculaire |
C8H6BrNOS |
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6BrNOS/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2 |
Clé InChI |
LVFNUYRXKLWCDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)S2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


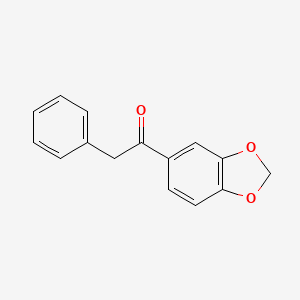

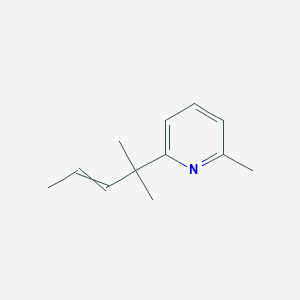


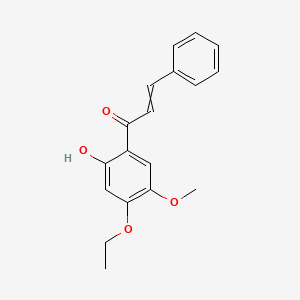
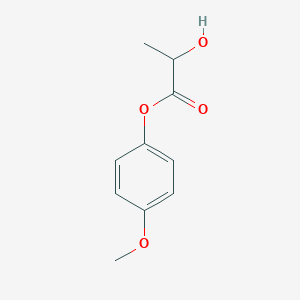


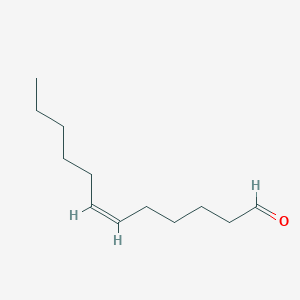
![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)


